molecular formula C13H10N2O4 B6414242 6-Amino-3-(3,4-methylenedioxyphenyl)picolinic acid CAS No. 1258633-20-3

6-Amino-3-(3,4-methylenedioxyphenyl)picolinic acid

Cat. No.: B6414242
CAS No.: 1258633-20-3
M. Wt: 258.23 g/mol
InChI Key: WSGXQLVCKYDTDE-UHFFFAOYSA-N
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Description

6-Amino-3-(3,4-methylenedioxyphenyl)picolinic acid is a chemical compound known for its potential therapeutic and industrial applications. This compound features a picolinic acid core with an amino group and a methylenedioxyphenyl substituent, making it a unique molecule with diverse properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-3-(3,4-methylenedioxyphenyl)picolinic acid typically involves multi-step organic reactions. One common method includes the reaction of 3,4-methylenedioxybenzaldehyde with malononitrile to form a substituted pyridine intermediate. This intermediate is then subjected to amination reactions to introduce the amino group at the 6-position of the picolinic acid ring.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pH, and the use of catalysts to facilitate the reactions. The final product is often purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

6-Amino-3-(3,4-methylenedioxyphenyl)picolinic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: Electrophilic and nucleophilic substitution reactions can modify the aromatic ring or the picolinic acid core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst are used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different chemical and physical properties.

Scientific Research Applications

6-Amino-3-(3,4-methylenedioxyphenyl)picolinic acid has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-Amino-3-(3,4-methylenedioxyphenyl)picolinic acid involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and triggering downstream effects. The methylenedioxyphenyl group may enhance its binding affinity and specificity, contributing to its biological activity.

Comparison with Similar Compounds

Similar Compounds

    Picolinic Acid: The parent compound, known for its role in zinc transport and immune modulation.

    3,4-Methylenedioxyphenyl Derivatives: Compounds with similar substituents, often studied for their pharmacological properties.

Uniqueness

6-Amino-3-(3,4-methylenedioxyphenyl)picolinic acid stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

6-amino-3-(1,3-benzodioxol-5-yl)pyridine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2O4/c14-11-4-2-8(12(15-11)13(16)17)7-1-3-9-10(5-7)19-6-18-9/h1-5H,6H2,(H2,14,15)(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSGXQLVCKYDTDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=C(N=C(C=C3)N)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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